molecular formula C11H12F3NO2 B6259365 N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 1156116-24-3

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B6259365
CAS No.: 1156116-24-3
M. Wt: 247.2
InChI Key:
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Description

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the benzene ring and a hydroxypropan-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzoic acid and 1-amino-2-propanol.

    Amide Formation: The carboxylic acid group of 2-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-amino-2-propanol to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can undergo oxidation to form the corresponding ketone.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(1-oxopropan-2-yl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and hydroxypropan-2-yl groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine: this compound has potential applications in medicinal chemistry. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, enhancing binding affinity. The amide bond provides stability to the molecule, preventing rapid degradation.

Comparison with Similar Compounds

    N-(1-hydroxypropan-2-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(1-hydroxypropan-2-yl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethyl group.

    N-(1-hydroxypropan-2-yl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, stability, and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

1156116-24-3

Molecular Formula

C11H12F3NO2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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